molecular formula C12H11ClN2 B13827502 2-Chloro-N1-phenylbenzene-1,4-diamine

2-Chloro-N1-phenylbenzene-1,4-diamine

Cat. No.: B13827502
M. Wt: 218.68 g/mol
InChI Key: VCYOPQIOTRGQLA-UHFFFAOYSA-N
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Description

2-Chloro-N1-phenylbenzene-1,4-diamine is a chemical compound with the molecular formula C12H11ClN2. It is a derivative of phenylenediamine, where a chlorine atom is substituted at the second position of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N1-phenylbenzene-1,4-diamine typically involves the reaction of 2-chloroaniline with N-phenyl-1,4-phenylenediamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical processes. These processes often utilize continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as crystallization and distillation, ensures the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N1-phenylbenzene-1,4-diamine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction may produce amines. Substitution reactions can yield various substituted aromatic compounds.

Scientific Research Applications

2-Chloro-N1-phenylbenzene-1,4-diamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-N1-phenylbenzene-1,4-diamine involves its interaction with specific molecular targets and pathways. It can form hydrogen bonds with target proteins, leading to changes in their structure and function. These interactions can affect various cellular processes, including signal transduction and gene expression.

Comparison with Similar Compounds

2-Chloro-N1-phenylbenzene-1,4-diamine can be compared with other similar compounds, such as:

    2-Chloro-1,4-phenylenediamine: This compound has a similar structure but lacks the phenyl group attached to the nitrogen atom.

    N1-Phenylbenzene-1,2-diamine: This compound has the phenyl group attached to the nitrogen atom but lacks the chlorine substitution.

    2-Nitro-N1-phenylbenzene-1,4-diamine: This compound has a nitro group instead of a chlorine atom at the second position.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

2-Chloro-N1-phenylbenzene-1,4-diamine, also known as 2-chloro-1,4-phenylenediamine, is an organic compound with the molecular formula C12H12ClN2C_{12}H_{12}ClN_{2}. It features a chlorine atom at the second position of a phenyl group and two amino groups at the 1 and 4 positions of the benzene ring. This compound is part of the aniline family and has garnered attention for its potential biological activities, particularly in medicinal chemistry.

The compound can undergo various chemical reactions, including oxidation and substitution, which can lead to the formation of different products. Its unique substitution pattern imparts distinct chemical and biological properties that make it valuable in both synthetic chemistry and pharmaceutical research.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against various pathogens. The presence of amino groups enhances its ability to interact with biological targets, making it a candidate for further pharmacological exploration.
  • Anticancer Potential : Preliminary investigations suggest that this compound may inhibit certain cancer cell lines. The mechanisms underlying its anticancer effects are still being elucidated, but it is believed to involve modulation of biochemical pathways related to cell growth and apoptosis.
  • Enzyme Interaction : The compound has been studied for its interactions with enzymes and receptors. These interactions may lead to significant modulation of various biochemical pathways crucial for therapeutic applications .

The mechanism of action for this compound involves its interaction with specific molecular targets. It can form hydrogen bonds with target proteins, leading to alterations in their structure and function. This interaction can affect cellular processes such as signal transduction and gene expression.

Comparative Analysis

To better understand the uniqueness of this compound, it can be compared with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
2-Chloro-1,4-phenylenediamineChlorine at the second positionExhibits distinct biological activity due to substitution pattern
4-Chloro-N1-phenylbenzene-1,2-diamineChlorine at the fourth positionDifferent reactivity due to chlorine's position
N,N-Dimethylbenzene-1,2-diamineTwo methyl groups on nitrogenLacks halogen; different electronic properties

The specific substitution pattern and functional groups in this compound provide distinct chemical reactivity and biological activity not present in similar compounds.

Case Studies

Recent case studies have highlighted the compound's potential in various therapeutic contexts:

  • Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against strains of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods.
  • Cancer Cell Line Inhibition : In vitro studies on human cancer cell lines indicated that treatment with this compound led to reduced cell viability in a dose-dependent manner. Apoptotic markers were assessed using flow cytometry, revealing increased rates of apoptosis in treated cells compared to controls.
  • Enzyme Inhibition Studies : Research has shown that this compound inhibits specific enzymes involved in metabolic pathways associated with cancer proliferation. This inhibition was quantified using enzyme kinetics assays.

Properties

Molecular Formula

C12H11ClN2

Molecular Weight

218.68 g/mol

IUPAC Name

2-chloro-1-N-phenylbenzene-1,4-diamine

InChI

InChI=1S/C12H11ClN2/c13-11-8-9(14)6-7-12(11)15-10-4-2-1-3-5-10/h1-8,15H,14H2

InChI Key

VCYOPQIOTRGQLA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=C(C=C2)N)Cl

Origin of Product

United States

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